molecular formula C5H2BrClFN B1340171 5-Bromo-3-chloro-2-fluoropyridine CAS No. 38185-56-7

5-Bromo-3-chloro-2-fluoropyridine

Cat. No.: B1340171
CAS No.: 38185-56-7
M. Wt: 210.43 g/mol
InChI Key: WXKLHBHJIBAXQH-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN It is a derivative of pyridine, substituted with bromine, chlorine, and fluorine atoms

Mechanism of Action

Target of Action

5-Bromo-3-chloro-2-fluoropyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . These targets play crucial roles in various biological processes, including neuropeptide signaling, viral replication, and immune response.

Mode of Action

The compound interacts with its targets through various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These interactions result in changes to the structure and function of the target molecules, thereby influencing their biological activity.

Biochemical Pathways

This compound affects several biochemical pathways. For example, it can participate in the synthesis of fluoropyridines, which are involved in various biological processes . The compound’s interaction with its targets can lead to downstream effects on these pathways, potentially altering cellular functions and responses.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored at 2-8°c under inert gas . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it interacts with. For instance, as a potential inhibitor of SARS-CoV-2 Major Protease, it could interfere with viral replication . As an Indoleamine-2,3-Dioxygenase-1 Inhibitor, it could modulate immune responses in cancer immunotherapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability can be affected by temperature and exposure to air . Additionally, the compound’s efficacy may be influenced by factors such as pH, presence of other molecules, and specific conditions within the biological environment.

Biochemical Analysis

Biochemical Properties

5-Bromo-3-chloro-2-fluoropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a molecular scaffold for neuropeptide Y receptor Y5 inhibitors, SARS-CoV-2 major protease inhibitors, and indoleamine-2,3-dioxygenase-1 inhibitors in cancer immunotherapy . These interactions often involve binding to specific active sites on the enzymes or proteins, leading to inhibition or activation of their biochemical functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of certain kinases and transcription factors, leading to changes in gene expression patterns and metabolic fluxes . These effects can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activities. Additionally, it can interact with DNA and RNA, influencing gene expression and transcriptional regulation . The presence of halogen atoms in its structure enhances its binding affinity and specificity towards target biomolecules, making it an effective modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cell viability and function observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical response without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and reach target sites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA or RNA, or to the mitochondria to modulate metabolic processes. These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-fluoropyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where 5-Bromo-2-chloropyridine is treated with a fluorinating agent such as anhydrous potassium fluoride . Another method involves the direct fluorination of 3-Bromo-2-nitropyridine using tetrabutylammonium fluoride in dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogen exchange reactions under controlled conditions to ensure high yield and purity. The process typically requires the use of specialized equipment to handle the reactive halogenating agents and to maintain the required reaction temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

5-Bromo-3-chloro-2-fluoropyridine is used in several scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals and advanced materials

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 5-Bromo-2-fluoropyridine
  • 3-Bromo-2-chloropyridine

Uniqueness

5-Bromo-3-chloro-2-fluoropyridine is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

5-Bromo-3-chloro-2-fluoropyridine (BCFP) is a halogenated pyridine compound with significant implications in medicinal chemistry and biological research. Its unique structural properties allow it to serve as a molecular scaffold for various active pharmaceutical ingredients (APIs), particularly in the fields of oncology and infectious diseases. This article explores the biological activity of BCFP, including its mechanisms of action, pharmacological applications, and comparative analysis with similar compounds.

  • Molecular Formula : C5_5H2_2BrClFN
  • Molecular Weight : 210.43 g/mol
  • IUPAC Name : this compound
  • CAS Number : 38185-56-7

BCFP's biological activity is primarily attributed to its interaction with specific molecular targets involved in critical biological processes:

  • Neuropeptide Y Receptor Y5 Inhibitors : BCFP has been identified as a scaffold for inhibitors targeting neuropeptide Y receptors, which play a role in appetite regulation, anxiety, and stress responses.
  • SARS-CoV-2 Major Protease Inhibitors : The compound has shown potential as an inhibitor of the major protease of SARS-CoV-2, suggesting its application in antiviral therapies.
  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors : BCFP is also being explored for its ability to inhibit IDO1, an enzyme linked to immune suppression in cancer.

Biochemical Pathways

BCFP participates in various biochemical pathways that influence cellular functions:

  • Cell Signaling Modulation : It modulates signaling pathways by interacting with kinases and transcription factors, leading to altered gene expression and metabolic processes.
  • Enzyme Interaction : The compound can bind to active sites on enzymes, either inhibiting or activating their catalytic activities, thus affecting metabolic pathways.

Pharmacokinetics

BCFP is characterized by its stability under standard storage conditions (2–8°C), although it may degrade under extreme conditions. Its pharmacokinetic profile is essential for determining dosing regimens in therapeutic applications.

Dosage Effects in Animal Models

Research indicates that the effects of BCFP vary significantly with dosage:

  • Low Doses : At lower concentrations, BCFP exhibits therapeutic effects such as enzyme inhibition and modulation of signaling pathways.
  • High Doses : Conversely, higher doses may lead to cytotoxicity and organ damage, highlighting the importance of dosage optimization in therapeutic contexts.

Comparative Analysis with Similar Compounds

BCFP's unique combination of halogen substituents sets it apart from structurally similar compounds. The following table summarizes some related compounds:

Compound NameStructural FeaturesBiological Activity
5-Bromo-2-chloropyridineBromine and chlorine on different positionsModerate anti-cancer properties
5-Bromo-2-fluoropyridineBromine and fluorine on different positionsPotential neuroprotective effects
3-Bromo-2-chloropyridineBromine and chlorine adjacentLimited biological applications

BCFP’s distinct electronic and steric properties due to the simultaneous presence of bromine, chlorine, and fluorine make it a valuable intermediate for synthesizing complex molecules with enhanced biological activity .

Case Studies

Recent studies have demonstrated BCFP's potential in various applications:

  • Cancer Therapy : A study highlighted its use as an IDO1 inhibitor in cancer immunotherapy, showing promising results in enhancing anti-tumor immunity.
  • Antiviral Applications : Research indicated that BCFP derivatives could effectively inhibit viral replication processes, particularly against SARS-CoV-2.

Properties

IUPAC Name

5-bromo-3-chloro-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKLHBHJIBAXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476612
Record name 5-Bromo-3-chloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38185-56-7
Record name 5-Bromo-3-chloro-2-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38185-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-chloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-chloro-2-fluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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